Diphenylterazine

Descripción general

Descripción

Diphenylterazine (DTZ) is a bioluminescence agent . It yields very little background, leading to excellent signal-to-background ratios . It has high quantum yield, red-shifted emission, favorable in vivo pharmacokinetics, and lacks cofactors required for light emission .

Synthesis Analysis

DTZ is a synthetic bioluminescent luciferin . It displays an emission maximum of 502 nm . It has been used to quantify extracellular hydrogen peroxide when coupled to a boronated ester cage .Molecular Structure Analysis

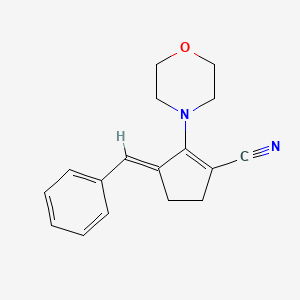

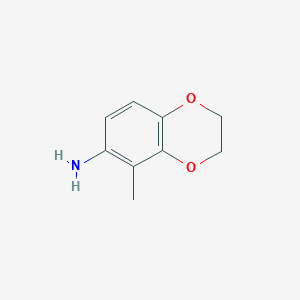

The molecular formula of DTZ is C25H19N3O . It has a molecular weight of 377.44 .Chemical Reactions Analysis

DTZ has been used in reactions with hydrogen peroxide to reveal diphenylterazine, which can then react with Nanoluciferase to produce a detectable bioluminescent signal .Physical And Chemical Properties Analysis

DTZ is a solid substance . It is yellow to brown in color . It has good solubility and stability . It has a high solubility in organic solvents and can dissolve in alcohols, ketones, and aromatic hydrocarbons .Aplicaciones Científicas De Investigación

Bioluminescence Imaging

Diphenylterazine (DTZ) serves as an excellent substrate for luciferase enzymes, which are used in bioluminescence imaging. This application allows researchers to visualize and track biological processes in real-time. DTZ is known for producing a strong luminescent signal with minimal background noise, enhancing the clarity of imaging results .

Quantification of Hydrogen Peroxide

Researchers utilize DTZ to quantify extracellular hydrogen peroxide levels when coupled with a boronated ester cage. This application is crucial in studies related to oxidative stress and its impact on various diseases .

Monitoring Extracellular Copper

DTZ has been used in the development of a bioluminescence-based imaging probe, specifically designed for monitoring labile, extracellular copper. This is particularly useful in the study of copper’s role in biological systems and its potential therapeutic applications .

Enzyme Research via Machine Learning

Innovative research has leveraged DTZ in machine learning to generate custom enzymes. This application opens new avenues for creating enzymes with desired properties for various biotechnological applications .

5. Red-Shifted Luciferase for In Vivo Imaging DTZ is used with modified luciferases to produce red-shifted luminescence, which is beneficial for in vivo imaging due to deeper tissue penetration and reduced background autofluorescence. This makes DTZ a valuable tool for non-invasive monitoring of biological processes within living organisms .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

DTZ has been used in the development of a bioluminescence-based imaging probe for monitoring labile, extracellular copper . It has also been used in a new ATP-independent bioluminescent probe for detecting hydrogen peroxide . Future research may continue to explore its potential in diagnostic tools and in understanding extracellular dynamics in anticancer treatments .

Propiedades

IUPAC Name |

2-benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O/c29-25-21(16-18-10-4-1-5-11-18)27-24-23(20-14-8-3-9-15-20)26-22(17-28(24)25)19-12-6-2-7-13-19/h1-15,17,29H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJMWAVOTYOMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301186068 | |

| Record name | 6,8-Diphenyl-2-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenylterazine | |

CAS RN |

344940-63-2 | |

| Record name | 6,8-Diphenyl-2-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does diphenylterazine enable bioluminescence, and what makes it particularly useful for studying biological systems?

A1: Diphenylterazine (DTZ) itself does not emit light. It acts as a substrate for specific luciferases, like the marine-derived Nanoluciferase. [, , ] When DTZ reacts with Nanoluciferase, it undergoes oxidation, ultimately producing a detectable bioluminescent signal. This reaction does not require ATP, unlike firefly luciferase systems. [, , ] This ATP-independence is crucial for studying extracellular environments where ATP is scarce. [, , ]

Q2: What are some key advantages of using diphenylterazine-based probes over traditional bioluminescent systems?

A2: DTZ-based probes, particularly when paired with engineered luciferases like Nanoluciferase, offer several advantages:

- High sensitivity: Studies have shown that DTZ-based systems can achieve excellent sensitivity for in vivo imaging, even detecting small numbers of bacteria. []

- ATP-independence: This allows for applications in extracellular environments where ATP is limited. [, , ]

- Tunable emission: Research has explored modifying DTZ with pyridyl groups, resulting in shifted emission wavelengths (teal, yellow) and improved water solubility. [] This spectral tuning is valuable for multiplexed imaging and overcoming tissue penetration limitations.

Q3: Can you provide an example of how diphenylterazine has been used to study a specific biological process?

A3: Researchers have designed a probe called bor-DTZ, where the diphenylterazine core is masked by a protecting group. This probe is specifically activated by hydrogen peroxide, releasing free diphenylterazine for reaction with Nanoluciferase. [] This enabled the real-time monitoring of extracellular hydrogen peroxide fluctuations in breast cancer cells treated with the chemotherapy drug cisplatin. [] This demonstrates the potential of DTZ-based probes for studying oxidative stress and drug responses.

Q4: What are the limitations of diphenylterazine and what are researchers doing to address them?

A4: While DTZ-based probes show promise, they have some limitations:

- Solubility: DTZ itself has poor water solubility, potentially limiting its in vivo applications. [] To address this, researchers have developed pyridyl-modified DTZ analogs with improved solubility. []

- Emission wavelength: The blue emission of standard DTZ-luciferase systems can face limitations in tissue penetration. [] Engineering luciferase variants and modifying DTZ structure have yielded probes with shifted emission wavelengths for improved tissue penetration. []

Q5: What is the future direction of research involving diphenylterazine?

A5: Future research will likely focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2949848.png)

![1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2949851.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2949854.png)

![5-bromo-2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2949856.png)

![N-benzyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2949859.png)

![3-Methyl-6-[[1-(2-methylpropylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2949862.png)

![10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B2949863.png)

![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-2-methylpyrrolidine-2-carboxylate](/img/structure/B2949867.png)

![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/no-structure.png)